![molecular formula C15H11NO2 B094306 Viridicatin CAS No. 129-24-8](/img/structure/B94306.png)
Viridicatin
Overview
Description
Synthesis Analysis
Viridicatin alkaloids have attracted great interest due to their unique core scaffold . An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes has been described . This reaction, promoted by benzenesulfonyl hydrazide, provided the corresponding DNA-conjugated viridicatin alkaloid-like products in moderate-to-excellent conversion yields .
Molecular Structure Analysis
Viridicatin is a 3-hydroxy-4-arylquinolin-2(1H)-one fungal metabolite . The interaction between compounds and MMPs has been simulated and clarified through molecular docking studies .
Chemical Reactions Analysis
The potential application of viridicatin in DNA-encoded chemical libraries has been explored . The on-DNA synthesis of viridicatin alkaloid-like scaffolds has been described, which could facilitate drug discovery .
Physical And Chemical Properties Analysis
Viridicatin has a molecular formula of C15H11NO2 and a molecular weight of 237.3 . It is soluble in DMF and DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .
Scientific Research Applications
DNA-Encoded Chemical Libraries
Viridicatin alkaloids have attracted great interest due to their unique core scaffold . They have potential applications in DNA-encoded chemical libraries that facilitate drug discovery . An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds has been described, which could be beneficial for drug discovery .
Inhibitors of Matrix Metalloproteinases (MMPs)
Viridicatin, along with another compound viridicatol, has been extracted from a shark-gill-derived fungus, Penicillium polonicum AP2T1 . These compounds have shown inhibitory effects on MMP-2 and MMP-9, key enzymes in extracellular matrix degradation that are associated with tumorigenesis, metastasis, and invasions . This suggests that viridicatin could be a potential inhibitor of MMPs .
Marine Natural Alkaloid
Viridicatin is a marine natural alkaloid . It is part of a valuable class of biologically active molecules, including several fungal metabolites . This suggests that viridicatin could have potential applications in the study and development of marine natural products .
Bioactive Compounds
Viridicatin, as a secondary metabolite derived from marine fungi, possesses diverse structures with rich biological activities . It has shown pharmaceutically relevant bioactivities such as anti-tumor, anti-bacterial, anti-viral, anti-inflammation, and other effects . This suggests that viridicatin could be a rich source of bioactive compounds with various therapeutic properties .
Anti-Cancer and Anti-Tumor Effects
The metabolic products of marine Penicillium, including viridicatin, are rich and various . They have shown diverse bioactivities including anti-cancer and anti-tumor effects . This suggests that viridicatin could have potential applications in cancer and tumor treatment .
Anti-Inflammatory Effects
As mentioned above, viridicatin has shown anti-inflammatory effects . This suggests that it could have potential applications in the treatment of inflammatory diseases .
Safety and Hazards
Future Directions
The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .
Mechanism of Action
Target of Action
Viridicatin, a fungal metabolite from Penicillium species, has shown slight in vitro antibiotic activity against Mycobacterium tuberculosis . It is also of interest for its inhibitory activity against certain enzymes .
Mode of Action
It has been studied for its potential role in chemical ecology, including the investigation of its function as a defensive agent for fungi against microorganisms . It’s also known to exhibit inhibitory activity against certain enzymes .
Biochemical Pathways
Viridicatin is often studied for its potential role in chemical ecology, including the investigation of its function as a defensive agent for fungi against microorganisms . Research involving Viridicatin may explore its biosynthetic pathway to understand how such compounds are produced in nature . In a study, Viridicatin was found to inhibit MMP-2 and MMP-9 in HT1080 cells by the MAPKs signaling pathway .
Result of Action
In a study, Viridicatin was found to have no cytotoxicity at a concentration of 50µM on HT1080 human fibrosarcoma cells . It effectively inhibited the protein activities and expressions of MMP-2 and -9 .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Viridicatin. For instance, it has been found in certain species of the Penicillium genus of fungi . The production of Viridicatin might be influenced by the specific conditions of the fungal environment.
properties
IUPAC Name |
3-hydroxy-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVMXWVVMILDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156022 | |
Record name | Viridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129-24-8 | |
Record name | Viridicatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viridicatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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